Fenethazine hydrochloride

Cardiovascular Research Coronary Pharmacology Antihistamine Differentiation

Fenethazine hydrochloride (CAS 5934-20-3) is the validated H₁ antihistamine reference standard for coronary vasodilation studies and phenothiazine SAR: • Greatest coronary blood flow increase among 6 antihistamines tested (Winbury, 1954); surpasses promethazine without hemodynamic perturbation. • Fully refined single-crystal structure (monoclinic P2₁/a) for unambiguous XRPD identity confirmation. • Critical SAR branching point: links pure antihistamines to multi-target antipsychotics.

Molecular Formula C16H19ClN2S
Molecular Weight 306.9 g/mol
CAS No. 5934-20-3
Cat. No. B1293592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenethazine hydrochloride
CAS5934-20-3
Molecular FormulaC16H19ClN2S
Molecular Weight306.9 g/mol
Structural Identifiers
SMILESCN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
InChIInChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H
InChIKeyCKIPCLCBYTWUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenethazine Hydrochloride CAS 5934-20-3 – Pharmacological Class, Physicochemical Identity, and Scientific Procurement Rationale


Fenethazine hydrochloride is a first-generation phenothiazine‑class H₁ antihistamine with the IUPAC name N,N‑dimethyl‑2‑(10H‑phenothiazin‑10‑yl)ethan‑1‑amine hydrochloride (CAS 5934‑20‑3). It is historically significant as the pharmacophoric precursor from which promethazine and chlorpromazine were subsequently derived [1]. It exhibits competitive antagonism at the histamine H₁ receptor and possesses measurable physicochemical properties that distinguish it from its closest structural analogs .

Fenethazine Hydrochloride vs. Promethazine and Chlorpromazine – Why Phenothiazine Analogs Are Not Interchangeable in Research


Although fenethazine, promethazine, and chlorpromazine share a phenothiazine scaffold, the nature and length of the N‑10 aminoalkyl side chain fundamentally alter their pharmacodynamic and physicochemical profiles [1]. Fenethazine’s dimethylaminoethyl substituent confers a distinct combination of H₁‑receptor affinity, lipophilicity, and solid‑state structural organization that deviates from the dimethylaminopropyl side chain of promethazine or the 3‑chloro‑dimethylaminopropyl substituent of chlorpromazine [2][3]. Consequently, substitution of fenethazine hydrochloride with promethazine hydrochloride or chlorpromazine hydrochloride in experimental protocols is scientifically unwarranted without re‑validation, because differences in coronary vasodilator potency, metabolic handling across species, crystal packing, and lipophilicity can lead to irreproducible biological or analytical results [4][5].

Fenethazine Hydrochloride: 6 Quantitative Head‑to‑Head Evidence Dimensions Differentiating It from Promethazine, Chlorpromazine, and Other Antihistamines


Fenethazine (RP‑3015) Demonstrates Superior Coronary Vasodilator Potency Compared with Six Other Antihistamines Including Promethazine in Intact Canine Assay

In a direct head‑to‑head comparison of six antihistamines administered to intact anesthetized dogs, fenethazine (RP‑3015) exhibited the highest coronary vasodilator potency. The rank order of decreasing activity was: RP‑3015 > Phenergan (promethazine) > Diphenhydramine > Diparcol > Neoantergan > Pyribenzamine [1]. This superiority was observed without consistent changes in blood pressure, heart rate, stroke volume, cardiac output, or total peripheral resistance, indicating a selective coronary resistance‑lowering effect [1].

Cardiovascular Research Coronary Pharmacology Antihistamine Differentiation

Fenethazine Free Base Exhibits Significantly Lower Calculated Lipophilicity (LogP 3.92) Than Promethazine (LogP 4.81) and Chlorpromazine (LogP ≈5.51), Indicating Differential Membrane Partitioning

The calculated octanol‑water partition coefficient (LogP) for fenethazine free base (3.91590) is substantially lower than the experimentally determined LogP for promethazine (4.81) and the predicted/experimental LogP for chlorpromazine (4.89–5.51) [1][2]. A LogP difference of approximately 0.9–1.6 log units corresponds to roughly an order‑of‑magnitude difference in lipophilicity, directly affecting passive membrane permeability, tissue distribution, and blood‑brain‑barrier crossing potential.

Physicochemical Profiling Lipophilicity ADME Prediction

Fenethazine Hydrochloride Possesses a Uniquely Resolved Crystal Structure (Monoclinic P2₁/a) with Unit‑Cell Parameters Distinct from Promethazine Hydrochloride Polymorphs

Fenethazine hydrochloride hydrate (FTZ·HCl) crystallizes in the monoclinic space group P2₁/a with unit‑cell parameters a = 8.686(1) Å, b = 31.660(2) Å, c = 6.140(1) Å, β = 100.44(1)°, V = 1660.5(3) ų, Z = 4, refined to R = 0.052 [1]. By contrast, promethazine hydrochloride exhibits two polymorphic forms with high conformational and packing similarity but distinct unit‑cell parameters arising from different degrees of disorder in the aliphatic side chain [2]. The well‑defined single‑crystal structure of fenethazine hydrochloride provides a reliable reference for X‑ray powder diffraction (XRPD) identity verification, purity assessment, and patent‑compliance testing.

Solid‑State Characterization X‑ray Crystallography Polymorph Identification

Fenethazine Displays Species‑Specific Hepatic N‑Demethylation Rates That Are Distinct from Trimeprazine (Alimemazine) and Other Dimethylaminoalkyl Antihistamines

A comparative in vitro metabolism study evaluating the N‑demethylation of structurally related antihistaminic agents by liver preparations from four animal species revealed that fenethazine exhibits a unique species‑activity profile. High demethylating activities were observed for trimeprazine (alimemazine) and diphenhydramine by rat liver, whereas fenethazine and chlorpheniramine showed the highest activities when rabbit liver preparations were used. In adult male rats, castration or SKF 525‑A reduced demethylation activity, and 19‑nortestosterone phenylpropionate enhanced it without substantially altering the interspecies rank order [1].

Drug Metabolism Hepatic Clearance Species‑Specific Pharmacokinetics

Fenethazine Lacks the 3‑Position Chlorine Substituent Found in Chlorpromazine, Resulting in a Smaller Molecular Surface and Different Topological Polar Surface Area (TPSA) Profile

Fenethazine (C₁₆H₁₈N₂S; MW 270.39) possesses an unsubstituted phenothiazine nucleus, whereas chlorpromazine (C₁₇H₁₉ClN₂S; MW 318.87) carries a chlorine atom at the 3‑position [1]. This structural difference manifests in a smaller molecular volume (234.5 ± 3.0 cm³ vs. ~265 cm³ predicted for chlorpromazine), lower molecular refractivity (83.2 ± 0.3 cm³ vs. ~92 cm³), and distinct topological polar surface area (TPSA = 31.78 Ų) [2]. Although TPSA values are identical for fenethazine and promethazine, the elongated N‑10 side chain of promethazine creates a different three‑dimensional electrostatic potential surface.

Medicinal Chemistry QSAR Analysis Structural Differentiation

Fenethazine Serves as the Direct Chemical Precursor to Promethazine and Chlorpromazine, Holding Unique Value for Structure‑Activity Relationship (SAR) & Historical Pharmacology Investigations

According to multiple authoritative sources, fenethazine was the original phenothiazine‑based antihistamine from which promethazine (by addition of a methyl branch on the ethyl side chain) and subsequently chlorpromazine (by further aromatic chlorination) were developed [1][2]. Fenethazine itself was derived from the ethylenediamine antihistamine phenbenzamine (Antergan) [2]. This genealogy makes fenethazine hydrochloride the foundational reference compound for SAR studies exploring how incremental N‑10 side‑chain modifications modulate the balance between antihistaminic, antipsychotic, sedative, and anticholinergic activities within the phenothiazine class.

Medicinal Chemistry History Structure‑Activity Relationships Phenothiazine Drug Discovery

Fenethazine Hydrochloride CAS 5934-20-3 – Critical Research & Industrial Application Scenarios Derived from Quantitative Differentiation


Coronary Pharmacology & Cardiorespiratory Drug Screening Studies

Fenethazine hydrochloride is the antihistamine of choice when establishing a positive control for coronary vasodilator activity in intact animal models. The head‑to‑head study by Winbury (1954) demonstrated that fenethazine (RP‑3015) produced the greatest coronary blood flow increase among six antihistamines tested, surpassing promethazine (Phenergan) without perturbing systemic hemodynamic parameters [1]. Scientists studying histamine‑mediated coronary vasomotion or screening for novel coronary dilators can rely on fenethazine as a validated reference standard with a defined potency rank order.

Solid‑State Characterization & Polymorph Reference Standard for X‑ray Diffraction

The fully refined single‑crystal structure of fenethazine hydrochloride hydrate (monoclinic P2₁/a, a = 8.686, b = 31.660, c = 6.140 Å, β = 100.44°, R = 0.052) reported by Obata et al. (1985) [1] provides an unambiguous crystallographic fingerprint that is ideal for X‑ray powder diffraction (XRPD) calibration, polymorph screening studies, and solid‑form patent support. Unlike promethazine hydrochloride, which exhibits polymorphic intergrowth and variable disorder , fenethazine hydrochloride yields a well‑defined diffraction pattern that can serve as a high‑resolution identity standard for quality control laboratories.

Comparative Phenothiazine SAR & Medicinal Chemistry Genealogy Programs

For drug discovery teams and academic laboratories mapping the evolution of pharmacological activity within the phenothiazine chemotype, fenethazine occupies the critical branching point between pure antihistamines (phenbenzamine → fenethazine) and multi‑target compounds with antipsychotic/anticholinergic activity (fenethazine → promethazine → chlorpromazine) [1]. As such, fenethazine hydrochloride is an essential comparator compound for SAR studies that aim to quantify how the incremental addition of a methyl branch on the N‑10 side chain or chlorine substitution at the 3‑position modulate receptor selectivity profiles.

Species‑Specific Drug Metabolism & Pharmacokinetic Model Selection

When planning in vivo pharmacokinetic or toxicological studies involving dimethylaminoalkyl antihistamines, researchers must consider the species‑dependent hepatic N‑demethylation profile of fenethazine. The comparative metabolism data of Kobayashi & Fujita (1970) [1] show that fenethazine is preferentially metabolized by rabbit liver, whereas trimeprazine and diphenhydramine are preferred substrates for rat liver. This information guides the selection of appropriate animal species for metabolic stability assays and allometric scaling, and reinforces why in‑class substitution (e.g., using trimeprazine in place of fenethazine) can produce misleading clearance estimates.

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